Cas no 1396793-20-6 (N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide)

N-Cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic benzamide derivative featuring a cyclopropyl and thiophene moiety. Its molecular structure combines a methoxy-substituted benzene ring with a thiophenylethyl group, conferring unique steric and electronic properties. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a scaffold for bioactive molecules. The cyclopropyl group enhances metabolic stability, while the thiophene ring may contribute to binding interactions in target proteins. Its well-defined synthesis route allows for high purity and reproducibility, making it suitable for structure-activity relationship studies. The compound's balanced lipophilicity and moderate polarity facilitate solubility in common organic solvents, supporting further derivatization or formulation.
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide structure
1396793-20-6 structure
Product name:N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
CAS No:1396793-20-6
MF:C17H19NO2S
Molecular Weight:301.40326333046
CID:5802536
PubChem ID:71781397

N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 化学的及び物理的性質

名前と識別子

    • N-cyclopropyl-2-methoxy-N-(2-thiophen-2-ylethyl)benzamide
    • N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
    • F5854-4374
    • 1396793-20-6
    • N-cyclopropyl-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzamide
    • AKOS024522811
    • インチ: 1S/C17H19NO2S/c1-20-16-7-3-2-6-15(16)17(19)18(13-8-9-13)11-10-14-5-4-12-21-14/h2-7,12-13H,8-11H2,1H3
    • InChIKey: BOQQMMOOFNNOCX-UHFFFAOYSA-N
    • SMILES: C(N(C1CC1)CCC1SC=CC=1)(=O)C1=CC=CC=C1OC

計算された属性

  • 精确分子量: 301.11365002g/mol
  • 同位素质量: 301.11365002g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 回転可能化学結合数: 6
  • 複雑さ: 359
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 57.8Ų

N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5854-4374-1mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
1mg
$54.0 2023-09-09
Life Chemicals
F5854-4374-3mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
3mg
$63.0 2023-09-09
Life Chemicals
F5854-4374-2μmol
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
2μmol
$57.0 2023-09-09
Life Chemicals
F5854-4374-2mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
2mg
$59.0 2023-09-09
Life Chemicals
F5854-4374-25mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
25mg
$109.0 2023-09-09
Life Chemicals
F5854-4374-10mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
10mg
$79.0 2023-09-09
Life Chemicals
F5854-4374-75mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
75mg
$208.0 2023-09-09
Life Chemicals
F5854-4374-20μmol
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
20μmol
$79.0 2023-09-09
Life Chemicals
F5854-4374-4mg
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
4mg
$66.0 2023-09-09
Life Chemicals
F5854-4374-10μmol
N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide
1396793-20-6
10μmol
$69.0 2023-09-09

N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide 関連文献

N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamideに関する追加情報

Professional Introduction to N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide (CAS No. 1396793-20-6)

N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide, identified by its CAS number 1396793-20-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzamide core, a cyclopropyl group, and an ethyl chain substituted with a thiophene ring. The unique combination of these structural elements imparts distinct chemical and biological properties, making it a subject of extensive research and development.

The benzamide moiety is a well-documented pharmacophore in drug discovery, known for its ability to interact with various biological targets. In particular, the amide bond within the benzamide group can engage in hydrogen bonding, a critical interaction for many bioactive molecules. The presence of the 2-methoxy group further modulates the electronic properties of the benzene ring, influencing its reactivity and binding affinity. This modification can enhance solubility and metabolic stability, which are crucial factors in drug design.

The cyclopropyl group is another notable feature of this compound. Cyclopropane rings are rare in natural products but have been increasingly incorporated into synthetic molecules due to their unique steric and electronic properties. The rigid three-membered ring can impose specific spatial constraints on adjacent functional groups, potentially optimizing interactions with biological targets. Additionally, cyclopropanes often exhibit high metabolic stability, reducing the likelihood of rapid degradation in vivo.

The ethyl chain extending from the thiophene ring adds another layer of complexity to the molecule. Thiophene derivatives are well-known for their biological activity, with applications ranging from antiviral to anticancer agents. The ethyl substituent not only introduces additional carbon atoms but also influences the overall shape and flexibility of the molecule. This can be particularly important for binding to protein targets, where conformational fit is often critical.

Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. By leveraging techniques such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide might interact with various biological receptors. These studies have suggested that the compound may exhibit binding affinities comparable to or even superior to some existing therapeutic agents.

In vitro studies have begun to explore the potential biological activities of this compound. Initial assays have shown promising results in modulating certain enzymatic pathways relevant to inflammation and pain management. The combination of structural features suggests that it could act as an antagonist or partial agonist at specific receptors, offering a balanced approach to therapeutic intervention.

The synthesis of N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide presents unique challenges due to its complex architecture. Multi-step synthetic routes are typically employed, involving careful regioselective functionalization and protection-deprotection strategies. Advances in synthetic methodologies have made it possible to produce this compound with higher yields and purities, facilitating further biochemical investigation.

The pharmaceutical industry is increasingly interested in developing novel compounds with improved pharmacokinetic profiles. The structural elements of N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide make it an attractive candidate for further optimization. By fine-tuning substituents such as the cyclopropyl group or the ethyl-thiophene moiety, researchers can enhance properties such as bioavailability or selectivity.

Future research directions may include exploring derivatives of this compound that exhibit enhanced activity or reduced side effects. Additionally, investigating its potential in combination therapies could provide new insights into treating complex diseases. The growing body of evidence supporting the importance of structural diversity in drug discovery underscores the value of compounds like N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide.

The development of new pharmaceuticals is a multifaceted process that relies on interdisciplinary collaboration between chemists, biologists, and clinicians. As our understanding of biological systems continues to expand, so too does our capacity to design molecules that target specific disease mechanisms effectively. N-cyclopropyl-2-methoxy-N-[2-(thiophen-2-yl)ethyl]benzamide represents one such molecule that embodies this spirit of innovation.

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